molecular formula C39H53N7O7S B1681630 Septide CAS No. 79775-19-2

Septide

Numéro de catalogue: B1681630
Numéro CAS: 79775-19-2
Poids moléculaire: 763.9 g/mol
Clé InChI: UUZURPUIMYJOIL-JNRWAQIZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Septide est un hexapeptide, plus précisément connu sous le nom de [pGlu6,Pro9]substance P (SP)6-11. C'est un agoniste du récepteur de la neurokinine 1, agissant à un site distinct de la substance P. This compound a été montré pour induire la contraction des muscles lisses dans plusieurs préparations in vitro, ce qui en fait un puissant agoniste fonctionnel .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Septide est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. Le processus implique l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables. La synthèse commence par la fixation du premier acide aminé à une résine solide, suivie par l'addition par étapes des acides aminés suivants. Chaque addition implique l'activation du groupe carboxyle de l'acide aminé entrant, généralement en utilisant des réactifs tels que le dicyclohexylcarbodiimide (DCC) ou le hexafluorophosphate de benzotriazol-1-yloxytris(diméthylamino)phosphonium (BOP), et l'élimination du groupe protecteur du groupe amino de la chaîne peptidique croissante .

Méthodes de Production Industrielle : Dans un environnement industriel, la production de this compound suit des principes similaires à la synthèse en laboratoire, mais à une échelle plus importante. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et de la spectrométrie de masse pour la caractérisation .

Analyse Des Réactions Chimiques

Types de Réactions : Septide subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants :

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent des variantes de this compound modifiées avec une activité biologique et une stabilité modifiées .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

This compound exerce ses effets en se liant au récepteur de la neurokinine 1, un récepteur couplé aux protéines G. Cette liaison conduit à l'activation de voies de signalisation intracellulaires, y compris l'accumulation d'inositol phosphates, ce qui entraîne finalement la contraction des muscles lisses. Le site de liaison spécifique de this compound sur le récepteur de la neurokinine 1 est distinct de celui de la substance P, suggérant un mécanisme d'interaction unique .

Composés Similaires :

    Substance P : Un neuropeptide qui se lie également au récepteur de la neurokinine 1, mais à un site différent.

    Neurokinine A et Neurokinine B : D'autres membres de la famille des tachykinines qui interagissent avec les récepteurs de la neurokinine.

Comparaison : this compound est unique dans sa capacité à agir comme un puissant agoniste à un sous-site spécifique sur le récepteur de la neurokinine 1, distinct du site de liaison de la substance P. Cette interaction unique permet à this compound d'induire des réponses biologiques similaires à celles de la substance P, mais par un mécanisme différent, ce qui en fait un outil précieux dans la recherche pharmacologique .

Applications De Recherche Scientifique

Pharmacological Profile

Septide exhibits a distinct pharmacological profile characterized by its interaction with the tachykinin NK-1 receptor. Unlike traditional agonists, this compound's effects on vascular permeability and behavior have been extensively studied, revealing its potency in various physiological responses.

Key Characteristics:

  • Receptor Affinity : this compound shows either comparable or greater affinity for the NK-1 receptor than classical agonists, although it has shown no significant affinity in competition binding assays against radiolabeled substance P .
  • Physiological Effects : It induces significant increases in mean arterial pressure and heart rate when administered intracerebroventricularly (i.c.v.) in animal models .

Cardiovascular Research

This compound has been instrumental in studying cardiovascular responses due to its ability to modulate vascular permeability and blood pressure.

Case Study : A study comparing this compound to other NK-1 receptor agonists demonstrated that this compound was more potent in increasing vascular permeability, indicating its potential utility in understanding cardiovascular pathologies .

Parameter This compound (pmol) [Sar9, Met(O2)11]SP (pmol) Effect Observed
Mean Arterial Pressure10 - 10010 - 100Dose-dependent increase
Heart Rate10 - 10010 - 100Dose-dependent increase
Vascular Permeability10 - 100Not specifiedSignificant increase

Neuropharmacology

The role of this compound in neuropharmacology is significant due to its effects on neurotransmitter release and behavioral responses.

Case Study : Research indicates that this compound enhances dopamine release in striatal slices, suggesting its involvement in modulating dopaminergic pathways . This effect contrasts with classical NK-1 receptor agonists, which typically inhibit such releases.

Neurotransmitter Effect of this compound Comparison with Classical Agonists
DopamineStimulatory effect on releaseInhibitory effect

Pain Management

Given the involvement of substance P in pain pathways, this compound's properties may offer insights into pain modulation mechanisms.

Research Findings : Studies focusing on this compound's role as a pain mediator suggest that it could serve as a therapeutic target for managing chronic pain conditions through its action on the NK-1 receptor .

Future Directions and Clinical Implications

The ongoing research into this compound highlights its potential applications across various medical fields, particularly in developing targeted therapies for cardiovascular diseases and neurodegenerative disorders. The versatility of peptides like this compound positions them as promising candidates for future drug development.

Potential Clinical Applications:

  • Cardiovascular Therapeutics : Targeted delivery systems utilizing this compound could revolutionize treatments for heart failure.
  • Neurodegenerative Disease Treatment : Peptides may provide novel approaches to managing diseases like Alzheimer's by targeting specific neurochemical pathways.

Mécanisme D'action

Septide exerts its effects by binding to the neurokinin 1 receptor, a G-protein-coupled receptor. This binding leads to the activation of intracellular signaling pathways, including the accumulation of inositol phosphates, which ultimately results in smooth muscle contraction. The specific binding site for this compound on the neurokinin 1 receptor is distinct from that of substance P, suggesting a unique interaction mechanism .

Comparaison Avec Des Composés Similaires

    Substance P: A neuropeptide that also binds to the neurokinin 1 receptor but at a different site.

    Neurokinin A and Neurokinin B: Other members of the tachykinin family that interact with neurokinin receptors.

Comparison: Septide is unique in its ability to act as a potent agonist at a specific subsite on the neurokinin 1 receptor, distinct from the binding site of substance P. This unique interaction allows this compound to elicit similar biological responses as substance P but through a different mechanism, making it a valuable tool in pharmacological research .

Activité Biologique

Septide, a synthetic peptide derived from substance P, is recognized as an atypical agonist of the neurokinin-1 (NK-1) receptor. It has garnered attention for its unique pharmacological profile, which distinguishes it from classical NK-1 receptor agonists. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

This compound acts primarily on the NK-1 receptor but exhibits a distinct interaction compared to traditional agonists. Research indicates that while this compound binds to the NK-1 receptor, it does not exhibit high affinity in competition binding assays with radiolabeled substance P. Instead, it may activate different signaling pathways or receptor conformations, leading to varied physiological responses .

Cardiovascular Responses

This compound has been shown to induce significant cardiovascular effects when administered intracerebroventricularly (i.c.v.) in animal models. Studies demonstrate that this compound increases mean arterial pressure (MAP) and heart rate (HR) in a dose-dependent manner. Notably, this compound's potency in enhancing vascular permeability surpasses that of classical tachykinin agonists such as [Sar9, Met(O2)11]SP .

Behavioral Responses

In behavioral assays, this compound promotes specific actions such as face washing and sniffing in rats. However, it does not elicit grooming behavior, which is typically associated with other tachykinin agonists. This suggests that this compound may selectively activate certain behavioral pathways while inhibiting others .

Comparative Efficacy

A comparative analysis of this compound and other NK-1 receptor agonists revealed that this compound has a unique pharmacological profile. It was found to be more effective than [Sar9, Met(O2)11]SP in promoting vascular permeability but less responsive to certain NK-1 receptor antagonists like RP67580 .

Table 1: Comparative Effects of this compound and Other Agonists

Agonist Effect on MAP Effect on HR Vascular Permeability Behavioral Response
This compoundSignificantSignificantHighFace washing, sniffing
[Sar9, Met(O2)11]SPModerateModerateModerateGrooming

Case Study 1: Central and Peripheral Effects

In a study examining the central and peripheral effects of this compound, researchers administered varying doses i.c.v. and measured subsequent physiological responses. The findings indicated that this compound's action was significantly inhibited by specific NK-1 antagonists, underscoring its receptor-mediated effects .

Case Study 2: Dopaminergic Activity

Another critical study focused on this compound's impact on dopamine release in striatal slices from rat brains. Unlike classical NK-1 agonists that inhibit dopamine release in response to NMDA stimulation, this compound exhibited a stimulatory effect. This discrepancy highlights the atypical nature of this compound's action on dopaminergic pathways .

Table 2: Summary of Case Studies on this compound

Study Focus Key Findings
Central and Peripheral EffectsThis compound increases MAP and HR; inhibited by NK-1 antagonists
Dopaminergic ActivityThis compound stimulates dopamine release; contrasts with classical NK-1 agonists

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZURPUIMYJOIL-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79775-19-2
Record name Septide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079775192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Septide
Reactant of Route 2
Reactant of Route 2
Septide
Reactant of Route 3
Reactant of Route 3
Septide
Reactant of Route 4
Reactant of Route 4
Septide
Reactant of Route 5
Septide
Reactant of Route 6
Septide
Customer
Q & A

Q1: What is the primary target of septide?

A1: this compound primarily targets the neurokinin-1 (NK1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's interaction with the NK1 receptor differ from that of Substance P?

A2: While both this compound and substance P activate the NK1 receptor, studies suggest they might interact with distinct subsites or induce different conformational changes within the receptor. This is supported by observations that this compound often exhibits greater potency than substance P in certain assays, and its effects are differentially antagonized by NK1 antagonists compared to substance P. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of this compound binding to the NK1 receptor?

A3: this compound binding to NK1 receptors can elicit a range of physiological responses depending on the tissue. Observed effects include:

  • Smooth muscle contraction: this compound induces potent contractions in various smooth muscle preparations, including the guinea pig ileum, rat urinary bladder, and rabbit iris sphincter. [, , , , , ]
  • Plasma extravasation: this compound can induce plasma protein extravasation, a hallmark of inflammation, in rat skin. This effect appears to be partially mediated by nitric oxide release. []
  • Cellular signaling: this compound stimulates inositol phosphate production in rat parotid glands and Chinese hamster ovary cells expressing human NK1 receptors. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound ([pGlu6,Pro9]substance P (6-11)), has the molecular formula C35H48N8O9 and a molecular weight of 724.8 g/mol.

Q5: How does the structure of this compound compare to that of substance P?

A6: this compound represents the truncated C-terminal fragment (residues 6-11) of substance P, with a pyroglutamic acid (pGlu) residue replacing glutamine at position 6. [, , , , ]

Q6: Have conformational studies been conducted on this compound?

A7: Yes, NMR and computational modeling studies suggest that this compound predominantly adopts an extended chain conformation in solution, with the proline residue at position 9 imposing some rotational restrictions. [] This is in contrast to senktide, another receptor-selective tachykinin analog, which displays a more ordered structure with a beta-turn. [] These conformational differences might contribute to their selectivity for different tachykinin receptors.

Q7: How do structural modifications of substance P affect its activity at the putative "this compound-sensitive" receptor?

A8: Research indicates that specific modifications to substance P, particularly within the C-terminal region, can significantly impact its activity at the proposed "this compound-sensitive" receptor. These observations contribute to the ongoing debate regarding NK1 receptor heterogeneity. [, , , , , , ] Key findings include:

  • C-Terminal modifications: Modifications to the C-terminus of substance P often result in compounds that preferentially activate the "this compound-sensitive" receptor. [, , ] For example, [Apa9–10]‐SP, where residues 9 and 10 are replaced with a Gly-ψ(CH2-CH2)-Gly linker, displays high potency in the guinea pig ileum, a tissue suggested to express this receptor. []
  • Importance of Leucine at position 10: Substituting the leucine residue at position 10 with other amino acids can profoundly influence the activity profile. For instance, [Gly9-ψ(CH2-CH2)-Leu10]SP acts as a potent NK1 agonist at the classical NK1 receptor, while [Gly9-ψ(CH2-CH2)-Gly10]SP preferentially activates the "this compound-sensitive" receptor. [] These findings highlight the critical role of the leucine side chain in determining receptor selectivity.

Q8: What is known about the pharmacokinetic properties of this compound?

A8: The provided research articles primarily focus on the in vitro pharmacology of this compound, and detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. Further in vivo studies are required to fully elucidate the pharmacokinetic profile of this compound.

Q9: Has this compound been investigated in in vivo models of disease?

A10: While in vivo data on this compound is limited within the provided papers, one study explored its effect on osteoarthritis (OA) progression in a mouse model. [] The study found that this compound administration ameliorated OA progression, potentially by preventing subchondral bone sclerosis. [] These findings suggest a possible therapeutic application for this compound in OA, warranting further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.